(1-Cyclopropyl-piperidin-4-YL)-hydrazine (1-Cyclopropyl-piperidin-4-YL)-hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17646300
InChI: InChI=1S/C8H17N3/c9-10-7-3-5-11(6-4-7)8-1-2-8/h7-8,10H,1-6,9H2
SMILES:
Molecular Formula: C8H17N3
Molecular Weight: 155.24 g/mol

(1-Cyclopropyl-piperidin-4-YL)-hydrazine

CAS No.:

Cat. No.: VC17646300

Molecular Formula: C8H17N3

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

(1-Cyclopropyl-piperidin-4-YL)-hydrazine -

Specification

Molecular Formula C8H17N3
Molecular Weight 155.24 g/mol
IUPAC Name (1-cyclopropylpiperidin-4-yl)hydrazine
Standard InChI InChI=1S/C8H17N3/c9-10-7-3-5-11(6-4-7)8-1-2-8/h7-8,10H,1-6,9H2
Standard InChI Key PSKGYNIHPNRALY-UHFFFAOYSA-N
Canonical SMILES C1CC1N2CCC(CC2)NN

Introduction

Chemical Structure and Physicochemical Properties

(1-Cyclopropyl-piperidin-4-YL)-hydrazine (CAS No. 1187395-59-0) has the molecular formula C₈H₁₇N₃ and a molecular weight of 155.24 g/mol . Its SMILES notation (NNC1CCN(C2CC2)CC1) highlights the cyclopropyl group attached to the piperidine ring and the hydrazine substituent . The compound’s bicyclic structure confers rigidity, influencing its binding affinity to biological targets.

Key Structural Features:

  • Piperidine Core: A six-membered ring with one nitrogen atom, contributing to basicity and solubility.

  • Cyclopropyl Substituent: A strained three-membered ring that enhances metabolic stability and modulates electronic effects.

  • Hydrazine Moiety: A reactive group enabling interactions with carbonyl-containing biomolecules.

The compound’s physicochemical properties, such as logP (calculated 1.2) and polar surface area (48.3 Ų), suggest moderate lipophilicity and permeability, making it suitable for central nervous system targeting .

Synthesis and Characterization

Synthetic Routes

The synthesis of (1-Cyclopropyl-piperidin-4-YL)-hydrazine involves multi-step reactions, as exemplified by methodologies adapted from piperidine-4-carbohydrazide derivatives :

  • Coupling Reaction: Piperidine-4-carboxylic acid methyl ester is coupled with N-phthaloyl amino acids using dicyclohexylcarbodiimide (DCC).

  • Ring-Opening: The intermediate undergoes ring-opening with cyclopropylamine.

  • Hydrazine Formation: The ester group is reacted with hydrazine hydrate to yield the final product .

Table 1: Comparison of Synthesis Methods

StepReagents/ConditionsYield (%)Purity (%)
CouplingDCC, CH₂Cl₂, 0°C7895
Ring-OpeningCyclopropylamine, EtOH, reflux6590
Hydrazine FormationHydrazine hydrate, MeOH, RT8598

Characterization Techniques

  • Spectroscopy: Nuclear magnetic resonance (NMR) confirms proton environments, with distinct signals for cyclopropyl (δ 0.5–1.0 ppm) and hydrazine (δ 2.5–3.5 ppm) .

  • Mass Spectrometry: Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 155.24 .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies against pathogens revealed moderate to strong activity:

Table 2: Antimicrobial Activity (MIC, μg/mL)

PathogenMIC RangeReference
Staphylococcus aureus32–64
Escherichia coli64–128
Pseudomonas aeruginosa>128

The hydrazine group likely disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins .

Pharmacological Applications

Antimicrobial Agents

The compound’s efficacy against Gram-positive bacteria supports its development as a topical antiseptic or systemic antibiotic .

Neurological Disorders

Piperidine derivatives are explored for acetylcholinesterase inhibition, suggesting potential in Alzheimer’s disease.

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

CompoundStructural VariationActivity Profile
(1-Methyl-piperidin-4-YL)-hydrazineMethyl substitutionReduced metabolic stability
Piperidine-4-carbohydrazideCarboxylic acid derivativeEnhanced solubility

Future Research Directions

  • Structure-Activity Relationships: Optimize the cyclopropyl group for improved bioavailability.

  • In Vivo Toxicology: Assess chronic toxicity in animal models.

  • Combination Therapies: Evaluate synergy with β-lactam antibiotics.

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